molecular formula C13H15NOS2 B3120445 (S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione CAS No. 263764-23-4

(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione

Cat. No.: B3120445
CAS No.: 263764-23-4
M. Wt: 265.4 g/mol
InChI Key: ZSVSIHWUEYQGRS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione is a chiral heterocyclic compound featuring a thiazolidine-2-thione core substituted with a benzyl group at position 4 and a propionyl group at position 2. This compound belongs to the thiazolidinethione family, which is widely recognized for its role as a chiral auxiliary in asymmetric synthesis. The thione sulfur and acyl group enhance its reactivity in stereoselective transformations, such as aldol reactions and alkylations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSIHWUEYQGRS-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its interaction with key enzymes and its implications in treating various diseases.

1. Chemical Structure and Synthesis

This compound belongs to a class of thiazolidine derivatives characterized by a thiazolidine ring containing a sulfur atom. Its synthesis typically involves the reaction of benzylamine with propionyl chloride and thioamide under controlled conditions. The following table summarizes the synthesis conditions and yields reported in various studies:

Study Synthesis Method Yield (%) Remarks
Reflux with DCM61Crystallization from DCM-hexanes
Microwave-assisted>90High efficiency and green chemistry approach

2.1 Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. Recent studies have shown that derivatives of thiazolidine-2-thione exhibit significant XO inhibitory activity. For instance:

  • Compound 6k , a derivative closely related to this compound, demonstrated an IC50 value of 3.56 μmol/L , making it approximately 2.5-fold more potent than allopurinol, a standard treatment for gout .

This compound's mechanism involves mixed-type inhibition, as confirmed by enzyme kinetics studies, indicating its potential as a lead compound for developing new XO inhibitors.

2.2 Antioxidant Activity

Thiazolidine derivatives have also been evaluated for their antioxidant properties. The presence of the thiazolidine ring contributes to their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The SAR studies highlight that the introduction of specific substituents on the benzyl group enhances XO inhibitory activity. For example:

  • The phenyl-sulfonamide group has been identified as essential for achieving significant XO inhibition .

Molecular docking studies suggest that specific interactions between the compound and amino acid residues in the active site of XO contribute to its inhibitory efficacy.

4. Case Studies

Several case studies have investigated the potential therapeutic applications of thiazolidine derivatives:

  • Case Study 1 : A study assessed the efficacy of thiazolidine derivatives in animal models of gout, demonstrating significant reductions in uric acid levels when treated with compounds similar to this compound .
  • Case Study 2 : Another investigation explored the antioxidant properties of these compounds in vitro, revealing their ability to mitigate oxidative stress in human cell lines exposed to reactive oxygen species .

Scientific Research Applications

Chemical Properties and Structure

(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione has the molecular formula C13H15NOS2C_{13}H_{15}NOS_2 and a molecular weight of 265.39 g/mol. Its structure features a thiazolidine ring, a benzyl group, and a propionyl substituent, which contribute to its unique reactivity and biological activity.

Organic Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for creating enantiomerically pure compounds. This property is crucial in the pharmaceutical industry, where the efficacy of drugs often depends on their stereochemistry.

Medicinal Chemistry

Preliminary studies indicate that this compound exhibits antimicrobial properties and may act as an inhibitor of specific enzymes. Its interactions with biological macromolecules suggest potential therapeutic applications, including:

  • Metabolic Disorders : By inhibiting enzymes involved in metabolic pathways, it could be developed for treating conditions like diabetes or obesity.
  • Antimicrobial Agents : The compound's structural features allow it to bind selectively to bacterial enzymes, making it a candidate for new antibiotic development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : Studies indicated that it could inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. This inhibition could lead to therapeutic strategies for managing diabetes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

(a) Thiazolidine-2-thione vs. Oxazolidine-2-thione

The substitution of sulfur with oxygen in the heterocycle (e.g., (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione, ) significantly alters reactivity. Thiazolidinethiones exhibit higher stereochemical control in aldol reactions compared to oxazolidinones due to the stronger electron-withdrawing effect of the thione group, which stabilizes enolate intermediates .

(b) Six-Membered Analogs

Six-membered analogs like 1,3-thiazinane-2-thione show reduced stereoselectivity in aldol reactions compared to five-membered thiazolidinethiones, highlighting the importance of ring size in reactivity .

Substituent Effects

(a) Position 4 Substituents
Compound Name Substituent at C4 Molecular Formula Molecular Weight Key Applications CAS Number
(S)-4-Benzyl-1,3-thiazolidine-2-thione Benzyl C10H11NS2 209.33 Precursor for metal complexes 171877-39-7
(S)-4-Isopropyl-1,3-thiazolidine-2-thione Isopropyl C6H11NS2 161.29 Chiral auxiliary in aldol reactions 42163-70-2
(R)-4-Phenyl-1,3-thiazolidine-2-thione Phenyl C9H9NS2 195.30 Asymmetric synthesis 110199-18-3
  • Benzyl vs. Isopropyl : The bulky benzyl group in (S)-4-Benzyl derivatives enhances steric hindrance, improving enantioselectivity in metal-catalyzed reactions . In contrast, the isopropyl group in (S)-4-Isopropyl derivatives is optimal for tin-mediated aldol additions, achieving >90% stereocontrol .
(b) Position 3 Acyl Groups
  • Propionyl vs. Other Acyl Groups: The propionyl group in the target compound balances electronic and steric effects, enabling efficient enolate formation. Substitution with bulkier acyl groups (e.g., 4-chlorobutanoyl) can further modulate reactivity, as seen in stereoselective additions to pyrrolidine derivatives .
(a) Asymmetric Aldol Reactions

Thiazolidinethiones outperform oxazolidinones in aldol reactions. For example:

  • (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione achieves a 92% enantiomeric excess (ee) in aldol adducts, compared to 70–80% ee for oxazolidinone analogs .
  • Achiral N-propanoyl-1,3-thiazinane-2-thione (six-membered) shows lower stereoselectivity (dr 88:12) .
(b) Catalytic α-Alkylation

Chiral N-acyl thiazolidinethiones, such as (S)-4-Isopropyl-N-heptynoyl derivatives, enable diastereoselective alkylations with stable carbocations, yielding products with dr up to 10:1 .

Key Challenges

  • Oxazolidinethione Intermediates : Prolonged reaction times (up to 72 hours) are required to convert 1,3-oxazolidine-2-thione intermediates into thiazolidinethiones .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for (S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione?

  • Methodological Answer : The compound is typically synthesized via acylation of (S)-4-benzyl-1,3-thiazolidine-2-thione. A common protocol involves coupling the thiazolidinethione scaffold with propionyl chloride or activated propionic acid derivatives. For example, acylation can be achieved using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under reflux (8–12 hours). Purification is performed via column chromatography (e.g., 70:30 DCM/hexanes) to isolate the product in yields ranging from 70% to 91% . Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and HRMS for structural confirmation .

Q. How is stereochemical integrity maintained during the synthesis of this compound?

  • Methodological Answer : The (S)-configuration at the 4-benzyl position is preserved by using enantiomerically pure starting materials, such as (S)-4-benzyl-1,3-thiazolidine-2-thione. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., nickel(II)-BINAP complexes) can further ensure stereocontrol during functionalization steps. For instance, nickel-catalyzed α-alkylation of N-acyl thiazolidinethiones with carbocations has demonstrated enantiomeric ratios (er) up to 98:2, validated by chiral HPLC and optical rotation measurements .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects diastereomeric impurities (e.g., δ ~5.16 ppm for the thiazolidinethione proton in CDCl₃) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₃H₁₅NOS₂ requires m/z 270.0981) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1689 cm⁻¹) and thiocarbonyl (C=S, ~1255 cm⁻¹) stretches .
  • Melting Point : Physical consistency checks (e.g., 66–67°C for the pure enantiomer) .

Advanced Research Questions

Q. How can stereoselective functionalization at the α-position be achieved?

  • Methodological Answer : Nickel(II)-catalyzed alkylation using Tol-BINAP ligands enables enantioselective α-functionalization. Computational studies (DFT) reveal that the electrophile approaches the nickel enolate’s π-face, with transition-state energies differing by <1 kcal/mol. This selectivity produces enantiomeric excess (er) up to 97:3 at –20°C. Key parameters include solvent polarity (dichloromethane), low temperatures, and precise ligand-to-metal ratios .

Q. What strategies resolve contradictions in reaction yields across synthetic protocols?

  • Methodological Answer : Yield discrepancies (e.g., 70% vs. 91% in acylations) often stem from:

  • Activation Methods : EDC·HCl vs. mixed anhydrides (e.g., propionyl chloride/DMAP).
  • Purification Efficiency : Column chromatography solvent gradients (e.g., DCM/hexanes) vs. recrystallization.
  • Side Reactions : Thioamide hydrolysis or racemization under prolonged reflux. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., reaction time, temperature) .

Q. How does the compound’s electronic structure influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The thiocarbonyl group (C=S) enhances electrophilicity at the α-carbon, facilitating nucleophilic additions. Conformational rigidity from the thiazolidine ring stabilizes transition states in catalytic cycles. For example, in nickel(II)-mediated aldol reactions, the thione sulfur coordinates to the metal center, directing facial selectivity and improving enantioselectivity .

Q. What are its applications in multicomponent reactions (MCRs)?

  • Methodological Answer : The compound serves as a chiral auxiliary in Ugi-type MCRs. For instance, condensation with aryl isothiocyanates and formaldehyde generates 1,3,5-triazinane-2-thiones (yields: 72–91%). Reaction monitoring via TLC (silica gel, EtOAc/hexanes) and workup with ethanol recrystallization ensure product purity. Substituent effects (e.g., electron-withdrawing groups on aryl rings) modulate cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.